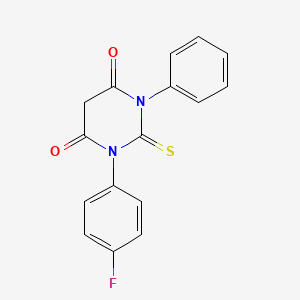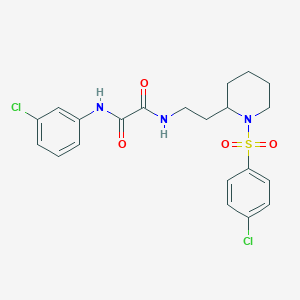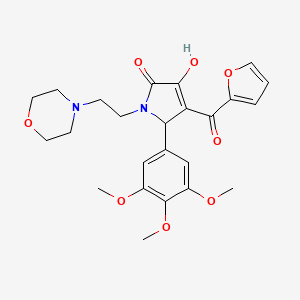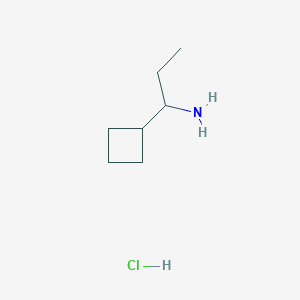![molecular formula C22H14N4S2 B2944951 1,3-双[4-(4-吡啶基)-2-噻唑基]苯 CAS No. 1421261-85-9](/img/structure/B2944951.png)
1,3-双[4-(4-吡啶基)-2-噻唑基]苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is a chemical compound with the linear formula C22H14N4S2 . It is used as an electron-transport and hole/exciton-blocking material with high electron mobility and high triplet energy level for highly efficient phosphorescent OLEDs application .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is characterized by X-ray diffraction . It has been used in the formation of various coordination polymers .Physical And Chemical Properties Analysis
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is a solid compound . It has high electron mobility and high triplet energy level .科学研究应用
配位聚合物和金属有机框架(MOF)
1,3-双[4-(4-吡啶基)-2-噻唑基]苯已被探索其在形成配位聚合物和金属有机框架(MOF)方面的潜力。这些材料因其多功能的结构和特性而受到关注,这些特性可以针对各种应用进行定制,包括储气、分离和催化。
- 肖菊莉等人(2012 年)使用双(咪唑基)和两性离子二羧酸盐配体合成了两种新型二维镉(II)MOF。这些配合物表现出有趣的热稳定性和荧光特性,突出了将吡啶基-噻唑基苯衍生物掺入 MOF 中用于发光应用的潜力(Li et al., 2012)。
用于 OLED 的发光材料
1,3-双[4-(4-吡啶基)-2-噻唑基]苯衍生物已被研究其光学和电子特性,这对于开发用于有机发光二极管(OLED)的发光材料至关重要。
- 孙福友和 R. 金(2017 年)设计了一系列衍生物以探索其光学、电子和电荷传输特性。他们的研究结果表明,这些衍生物是有望用于 OLED 中的发光材料,显示出电子和空穴传输材料的潜力,具体取决于所使用的取代基(Sun & Jin, 2017)。
光物理性质
包含 1,3-双[4-(4-吡啶基)-2-噻唑基]苯的化合物的な光物理性质对于开发新的发光材料具有重要意义。
- G. Conboy 等人(2017 年)合成了一系列含有苯并[1,2-d:4,5-d′]双(噻唑)(BBT) 单元的共聚物,展示了 p 型有机场效应晶体管的增强迁移率和良好的太阳能电池性能。这项研究强调了此类化合物在推进光伏应用中的作用(Conboy et al., 2017)。
阴离子传输材料
基于 1,3-双[4-(4-吡啶基)-2-噻唑基]苯的化合物已被研究其阴离子传输能力,这对于各种生物和环境应用至关重要。
- 陈晨彭等人(2016 年)证明,用吸电子取代基修饰 1,3-双(苯并咪唑-2-基)苯会显着提高其阴离子载体活性。这一发现对于开发用于阴离子传输和分离过程的新材料至关重要(Peng et al., 2016)。
作用机制
Target of Action
Similar compounds have been used in the synthesis of coordination polymers , suggesting potential interactions with metal ions.
Mode of Action
It’s known that similar compounds can form coordination polymers through interactions with metal ions . These polymers can exhibit unique properties such as photocatalytic activity .
Result of Action
Similar compounds have been shown to exhibit photocatalytic properties, suggesting potential applications in environmental protection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene. For instance, the formation of coordination polymers can be influenced by factors such as pH . Additionally, the photocatalytic activity of similar compounds can be influenced by the presence of light .
生化分析
Biochemical Properties
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to bind to specific enzymes, altering their activity and influencing biochemical pathways. For instance, it can interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by altering the activity of glycolytic enzymes, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
属性
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2944868.png)
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)
![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)




![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)
![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)



